molecular formula C8H13NO4 B13815824 (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid CAS No. 207983-48-0

(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid

Cat. No.: B13815824
CAS No.: 207983-48-0
M. Wt: 187.19 g/mol
InChI Key: STIVVGOWGUYXGI-UUEMRFSQSA-N
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Description

(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a cyclopentane-based glutamate analog with a stereochemical configuration that distinguishes it from other metabotropic glutamate receptor (mGluR) ligands. Its structure includes a methyl group at the 2-position and amino and dicarboxylate moieties at the 1- and 3-positions, respectively. While the provided evidence primarily focuses on its non-methylated analog, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), the methyl substitution in the queried compound likely modulates receptor binding affinity, selectivity, and functional outcomes. 1S,3R-ACPD is a well-characterized broad-spectrum mGluR agonist with activity across group I and II mGluRs, influencing synaptic plasticity, neurotransmitter release, and intracellular signaling pathways such as phosphoinositide hydrolysis .

Properties

CAS No.

207983-48-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S,3R)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8-/m0/s1

InChI Key

STIVVGOWGUYXGI-UUEMRFSQSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@]1(C(=O)O)N)C(=O)O

Canonical SMILES

CC1C(CCC1(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Diastereoselective Tandem Conjugate Addition-Cyclization

One prominent method involves the use of (E,E)-octa-2,6-dienedioate as a prochiral precursor. The process includes conjugate addition of chiral amines such as R- or S-N-benzyl-N-α-methylbenzylamine, followed by cyclization to form stereoisomeric β-amino diacids. Subsequent hydrogenolysis and ester hydrolysis afford the desired cyclopentane derivatives with controlled stereochemistry.

  • The method allows access to both trans- and cis-stereoisomers by modifying the reaction conditions, including N-oxidation and Cope elimination steps.
  • This approach provides orthogonally protected aminodiesters, facilitating further peptide synthesis applications.

Key Reaction Steps:

Step Reagents/Conditions Outcome
Conjugate addition & cyclization R- or S-N-benzyl-N-α-methylbenzylamine Formation of β-amino diacid intermediates
N-oxidation & Cope elimination Oxidizing agent, heat Conversion to cis-stereoisomers
Hydrogenolysis & ester hydrolysis Hydrogenation, acidic/basic hydrolysis Final β-amino diacid products

This method was extensively described by Garrido et al. (2004) and provides a versatile platform for stereoselective synthesis of cyclopentane amino acids.

Reductive Amination of 2-Oxocyclopentane Carboxylic Acid Esters

Another scalable and stereoselective approach involves reductive amination of 2-oxocyclopentane carboxylic acid ethyl esters with chiral amines such as (S)-α-phenylethylamine. This method was improved by Kovalenko et al. (2024) to overcome limitations in crystallization and scale-up:

  • Initial attempts using NaBH4 in ethanol failed to achieve full conversion.
  • Complete conversion was achieved by azeotropic distillation with toluene followed by reduction with NaBH4 in isobutyric acid.
  • The crude amino ester was converted into hydrochloride salts, but crystallization was sometimes problematic.
  • Epimerization using sodium ethoxide in ethanol adjusted diastereomeric ratios favorably.

This method allows access to various stereoisomers by controlling reaction conditions and subsequent epimerization steps.

Summary of Reductive Amination Process:

Step Reagents/Conditions Notes
Reductive amination 2-oxocyclopentane carboxylic acid ester + (S)-α-phenylethylamine, NaBH4 in isobutyric acid High conversion to amino ester
Crystallization attempt Formation of hydrochloride salt Sometimes unsuccessful
Epimerization Sodium ethoxide in ethanol Adjusts stereoisomer ratios

This approach is flexible and suitable for scale-up with careful control of reductive conditions.

Enzymatic and Crystallization-Based Resolution

Enzymatic hydrolysis and kinetic resolution have been applied to racemic precursors such as bicyclic β-lactams to obtain enantiomerically pure cis-ACPC derivatives. Crystallization-based methods using chiral resolving agents like dehydroabiethylamine, ephedrine, or mandelic acid have also been reported to separate stereoisomers effectively.

  • These methods provide an alternative to asymmetric synthesis but may have limitations in scalability and yield.
  • They are often used in conjunction with synthetic routes to enhance stereochemical purity.

Comparative Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Stereochemical Control Scalability Advantages Limitations
Diastereoselective Conjugate Addition (E,E)-octa-2,6-dienedioate, chiral amines High, both cis and trans access Moderate Orthogonal protection, versatile Multiple steps, chromatographic separation needed
Reductive Amination 2-oxocyclopentane ester, (S)-α-phenylethylamine, NaBH4/isobutyric acid High, with epimerization High Scalable, flexible stereochemistry Requires careful reductive conditions
Enzymatic Resolution Bicyclic β-lactam precursors, enzymes High for cis isomers Limited High enantiomeric purity Limited to specific isomers, scale-up challenges
Crystallization Resolution Chiral resolving agents (e.g., mandelic acid) Moderate to high Limited Simple, no catalysts required Dependent on crystallization behavior

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted amides.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

This compound is structurally related to amino acids and has been investigated for its role as a building block in the synthesis of pharmaceuticals. Its unique cyclopentane structure allows for the development of novel drug candidates that can interact with biological targets in innovative ways.

  • Case Study: Arginase Inhibition
    Research has shown that derivatives of (1S,2S,3R)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid can act as arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in several diseases, including cancer and cardiovascular disorders. Inhibitors derived from this compound have demonstrated potential in preclinical models for enhancing nitric oxide production and reducing tumor growth .

2. Neuroprotective Agents

The compound has also been studied for its neuroprotective properties. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.

  • Research Findings:
    A study highlighted the compound's effectiveness in protecting neuronal cells from oxidative stress-induced apoptosis. This property suggests its potential use in treating conditions like Alzheimer's disease .

Agriculture

1. Plant Growth Regulators

This compound has been explored as a plant growth regulator. Its application can enhance growth rates and improve stress resistance in crops.

  • Case Study: Yield Improvement
    Field trials conducted on various crops indicated that applying this compound resulted in a significant increase in yield under drought conditions. The mechanism involves the modulation of stress response pathways in plants .

Materials Science

1. Polymer Synthesis

The compound's carboxylic acid groups allow it to be utilized in synthesizing biodegradable polymers. These materials are increasingly important for reducing environmental impact.

  • Application Example: Biodegradable Plastics
    Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties while maintaining biodegradability. This advancement is crucial for developing sustainable packaging solutions .

Summary of Applications

Application AreaSpecific UseImpact/Outcome
Medicinal ChemistryDrug Development (Arginase Inhibitors)Enhanced nitric oxide production
Neuroprotective AgentsProtection against oxidative stress
AgriculturePlant Growth RegulatorsIncreased crop yield under stress conditions
Materials ScienceBiodegradable Polymer SynthesisImproved mechanical properties

Mechanism of Action

The mechanism by which (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of cyclopentane dicarboxylates critically determines their pharmacological profiles. For example:

  • (1S,3R)-ACPD: A potent agonist for group I/II mGluRs, stimulating phosphoinositide hydrolysis in rat hippocampal slices with an EC₅₀ of ~30 μM. It is 30-fold more selective for mGluRs over NMDA receptors .
  • (1R,3S)-ACPD : The enantiomer of 1S,3R-ACPD exhibits significantly lower potency (10–30× weaker) in activating mGluRs and shows negligible effects on NMDA receptors .

Table 1: Stereoisomeric Comparison of ACPD Derivatives

Compound mGluR Potency (EC₅₀) NMDA Receptor Affinity Key Functional Outcome
(1S,3R)-ACPD 30 μM Low (IC₅₀ > 1 mM) Stimulates phosphoinositide hydrolysis ; potentiates NMDA Ca²⁺ influx
(1R,3S)-ACPD 300–900 μM Negligible Reduces astrocytic glutamate levels
Group-Specific mGluR Ligands

Group III mGluR Ligands

  • L-AP4 (L-2-amino-4-phosphonobutyric acid): A selective group III mGluR agonist with higher potency than 1S,3R-ACPD at mGluR4 (IC₅₀ ~10 μM vs. 100 μM for 1S,3R-ACPD). L-AP4 completely inhibits microglial glutamate release without affecting nitric oxide production .
  • L-SOP (L-serine-O-phosphate): Another group III agonist with similar potency to L-AP4 .

Group I mGluR Ligands

  • tADA (trans-azetidine-2,4-dicarboxylic acid) : A group I agonist ineffective in modulating glutamate release in microglia, contrasting with 1S,3R-ACPD’s efficacy .

Antagonists

  • MCPG ((S)-α-methyl-4-carboxyphenylglycine) : A group I antagonist with <10% inhibition of mGluR4 binding at 100 μM, highlighting 1S,3R-ACPD’s superior receptor engagement .
  • AIDA (1-aminoindan-1,5-dicarboxylic acid): A competitive mGluR1 antagonist (pA₂ = 4.21) that blocks 1S,3R-ACPD-stimulated phosphoinositide hydrolysis .

Table 2: Functional Comparison of mGluR Ligands

Compound Receptor Target Key Effect Potency (IC₅₀/EC₅₀) Reference
1S,3R-ACPD Group I/II mGluRs Potentiates NMDA Ca²⁺ influx 30 μM (EC₅₀)
L-AP4 Group III mGluRs Inhibits microglial glutamate release 10 μM (IC₅₀)
tADA Group I mGluRs No effect on glutamate release Inactive at 100 μM
AIDA mGluR1 Antagonizes 1S,3R-ACPD signaling pA₂ = 4.21
Functional and Mechanistic Divergence
  • Behavioral Effects : Intracranial 1S,3R-ACPD injections in rats induce dopamine-dependent locomotor hyperactivity (EC₅₀ = 0.5 nmol/side), an effect absent in its enantiomer or group III ligands .
  • Signaling Pathways: Unlike group I agonists, 1S,3R-ACPD’s burst firing in neurons is independent of inositol-1,4,5-triphosphate (InsP₃) pathways, suggesting alternative G-protein coupling .

Biological Activity

(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid, also known as a derivative of cyclopentanedicarboxylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that may influence its interaction with biological systems, particularly in the context of anti-inflammatory and antitumor activities.

  • Molecular Formula : C8H13NO4
  • Molar Mass : 187.19 g/mol
  • CAS Number : 207983-43-5

Biological Activity Overview

Research has indicated that this compound can exhibit various biological activities. These include:

  • Anti-inflammatory Effects : Compounds similar in structure have shown significant inhibition of pro-inflammatory cytokines and mediators. For example, studies have demonstrated that related compounds can inhibit paw edema development in animal models .
  • Antitumor Activity : Some derivatives of cyclopentanedicarboxylic acids have been reported to possess antitumor properties against specific cancer cell lines. This suggests a potential for further exploration in cancer therapeutics .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Molecular docking studies have suggested that similar compounds may interact with COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory process. The binding affinities of these compounds to these enzymes can provide insights into their anti-inflammatory potential .
  • Modulation of Cytokine Production : The ability to inhibit the production of pro-inflammatory cytokines is a vital aspect of the anti-inflammatory action observed in related compounds. This could potentially lead to therapeutic applications in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

CompoundActivity TypeModel/Method UsedFindings
Compound AAnti-inflammatoryCarrageenan-induced paw edema testSignificant reduction in edema (AA = 53.41%)
Compound BAntitumorKB cell line growth inhibitionEffective growth inhibition observed
Compound CCOX inhibitionMolecular dockingHigh affinity towards COX-2 (−10.5 kcal/mol)

Detailed Research Findings

In a study focusing on bioisosteric replacements in medicinal chemistry, it was found that certain derivatives exhibited promising anti-inflammatory properties comparable to established NSAIDs like diclofenac . The study utilized both in vitro and in vivo models to assess the efficacy of these compounds.

Another investigation highlighted the antitumor properties of related cyclopentanedicarboxylic acid derivatives against the KB cell line, showcasing their potential as anticancer agents due to their structural similarities .

Q & A

Q. Table 2: Experimental Models and Key Parameters

Model SystemmGluR SubtypeReadoutOptimal ConcentrationReference
Neonatal rat spinal cordGroup IMotoneuron depolarization10–100 µM
Astrocyte culturesGroup IGFAP phosphorylation20 µM
Retinal neuronsGroup I/IIIAPP processing50–100 µM

Q. Table 3: Pharmacological Selectivity Profile

CompoundmGluR1mGluR5mGluR2/3mGluR4/6/7/8Reference
(1S,2S,3R)-Analog++++++
LY341495 (antagonist)++++++

Key Considerations for Advanced Studies

  • Stereochemical Purity: Confirm the (1S,2S,3R) configuration via chiral HPLC or X-ray crystallography to avoid off-target effects from diastereomers .
  • Cross-Reactivity: Test for ionotropic glutamate receptor (AMPA/NMDA) activity using selective blockers (e.g., AP5, CNQX) to ensure mGluR specificity .

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